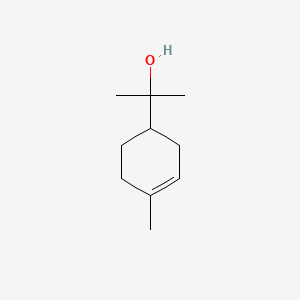
Berninamycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berninamycin D is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria. This compound is characterized by its complex structure, which includes oxazole rings and a unique pyridothiazolopyridinium chromophore .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Berninamycin D is typically isolated from the fermentation broth of Streptomyces bernensis. The fermentation process involves cultivating the bacterium under specific conditions that promote the production of this compound. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale fermentation tanks are used to grow Streptomyces bernensis, and the antibiotic is subsequently extracted and purified. The process is optimized to maximize yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Berninamycin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
Berninamycin D has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying thiopeptide antibiotics and their complex structures.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the role of ribosomal RNA methylation in antibiotic resistance.
Medicine: The compound’s potent antibacterial activity makes it a candidate for developing new antibiotics to treat Gram-positive bacterial infections.
Industry: this compound is used in the pharmaceutical industry for the development of novel antibiotics and as a reference standard in analytical chemistry .
Mécanisme D'action
Berninamycin D exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the complex of 23S ribosomal RNA with protein L11, affecting various functions of the ribosomal A site. This binding disrupts the normal function of the ribosome, preventing the synthesis of essential proteins and ultimately leading to bacterial cell death. The compound’s unique structure, including its oxazole rings and pyridothiazolopyridinium chromophore, plays a crucial role in its binding affinity and antibacterial activity .
Comparaison Avec Des Composés Similaires
Berninamycin A: Contains a β-hydroxyvaline unit in its cyclic peptide loop.
Berninamycin B: Has a valine unit instead of the β-hydroxyvaline unit found in berninamycin A.
Berninamycin C: Contains one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring.
Uniqueness of Berninamycin D: this compound is unique due to its specific structural features, including two fewer dehydroalanine units compared to other berninamycins. This structural difference may influence its biological activity and potency against Gram-positive bacteria .
Propriétés
Formule moléculaire |
C45H45N13O13S |
|---|---|
Poids moléculaire |
1008.0 g/mol |
Nom IUPAC |
(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
InChI |
InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1 |
Clé InChI |
ACYFBJUVNSGWDG-QGQKNWORSA-N |
SMILES isomérique |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |
SMILES canonique |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)
![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)

![(1S,2R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790186.png)
![[(2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B10790192.png)
![[(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790203.png)

![(17E)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790207.png)


![[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate](/img/structure/B10790226.png)
![2-[(4R,5S,7R,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790242.png)
![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide](/img/structure/B10790249.png)
![2-(1-(4-Chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B10790252.png)
